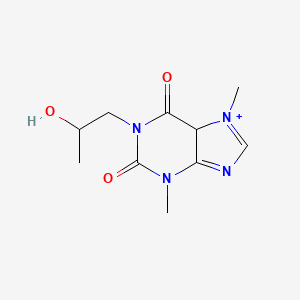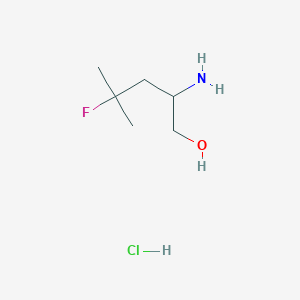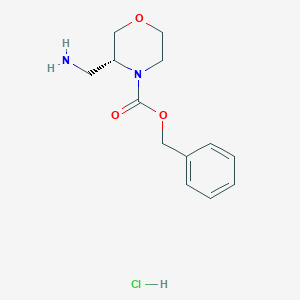![molecular formula C14H22N2O B14799728 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide is a chemical compound with a complex structure that includes an amide group, an amino group, and multiple methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various other chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at 25°C, followed by heating to 100°C. The mixture is then treated with concentrated ammonia water, extracted with dichloromethane, and dried to obtain the crystalline product .
Another method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate, which is then reacted with ammonia water to yield 2-amino-2,3-dimethylbutanamide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-methyl-N-methylbenzamide
- 2-amino-3,N-dimethylbenzamide
- 2-amino-3-methylphenyl-N-methylcarboxamide
Uniqueness
What sets 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide apart from similar compounds is its specific structure, which includes a unique arrangement of methyl groups and an amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-6-11(3)8-12/h5-8,10,13H,9,15H2,1-4H3 |
Clave InChI |
VKPFZESDIHDHOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(C)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)


![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)




![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)


![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)
